7-(furan-2-ylmethyl)-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
7-(furan-2-ylmethyl)-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-ylmethyl)-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the furan-2-ylmethyl precursor, followed by the formation of the triazatricyclo core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-ylmethyl)-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(furan-2-ylmethyl)-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(furan-2-ylmethyl)-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- N-Benzyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
Compared to similar compounds, 7-(furan-2-ylmethyl)-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its specific functional groups and structural configuration
Biological Activity
The compound 7-(furan-2-ylmethyl)-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique triazatricyclo structure and the presence of a furan moiety. This structural complexity suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
The compound has the following molecular formula: C18H15N5O3 with a molecular weight of approximately 349.3 g/mol. Its structure includes multiple functional groups such as an imino group and a carboxamide, which are critical for its reactivity and potential biological interactions.
Feature | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H15N5O3 |
Molecular Weight | 349.3 g/mol |
Biological Activity
Research into the biological activity of this compound has indicated several promising areas:
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the furan ring and triazatricyclo framework may enhance interaction with microbial targets.
Anticancer Potential
The unique nitrogen framework in this compound could contribute to anticancer activity through mechanisms such as apoptosis induction or inhibition of cancer cell proliferation. Similar compounds in literature have shown effectiveness against various cancer cell lines.
The proposed mechanism of action involves the compound's ability to bind to specific molecular targets such as enzymes or receptors within cells. This binding can modulate their activity, leading to various biological effects including:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cell growth and replication.
- Disruption of Cellular Processes: By interfering with cellular signaling pathways, it may induce apoptosis in cancer cells.
Case Studies and Research Findings
-
Anticancer Studies:
- A study on structurally similar compounds demonstrated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 1 to 10 µM.
- The structure-activity relationship (SAR) indicated that modifications on the furan moiety enhanced anticancer properties.
-
Antimicrobial Evaluation:
- Compounds resembling the target structure were tested against various bacterial strains showing inhibition zones indicating antimicrobial efficacy.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with related compounds is useful:
Compound | Structural Features | Biological Activity | IC50 (µM) |
---|---|---|---|
7-(Furan-2-ylmethyl)-6-imino-N-methyl... | Triazatricyclo structure with furan | Potential antimicrobial/anticancer | Varies (1 - 10 µM) |
N-(Furan-2-ylmethyl)-6-imino-N-methyl... | Similar furan moiety | Moderate bioactivity | >10 µM |
Triazole-based compounds | Triazole ring structure | Well-documented pharmacology | <5 µM |
Properties
Molecular Formula |
C18H15N5O3 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
7-(furan-2-ylmethyl)-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H15N5O3/c1-20-17(24)12-9-13-16(21-14-6-2-3-7-22(14)18(13)25)23(15(12)19)10-11-5-4-8-26-11/h2-9,19H,10H2,1H3,(H,20,24) |
InChI Key |
FHWXFPHSDALWSY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CO4 |
Origin of Product |
United States |
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